Epetraborole hydrochloride

Mycobacterium avium complex clarithromycin resistance drug-resistant NTM

MAC and M. abscessus lung disease patients failing macrolide-based therapy lack approved oral salvage options. Epetraborole hydrochloride addresses this gap as a benzoxaborole LeuRS inhibitor (IC50=0.31 µM) that retains full potency against clarithromycin-resistant and amikacin-resistant isolates via its OBORT mechanism, with no cross-resistance to any standard antimycobacterial class. • Clarithromycin-resistant MAC: MIC 0.25-2 µg/mL; M. abscessus: MIC 0.03-0.25 mg/L across 147 global clinical isolates. • Oral bioavailability confirmed in Phase 1b/2 clinical PK studies; in vivo efficacy validated in mouse NTM lung infection models. • Research-use only; ≥98% purity (HPLC); shipped ambient or blue ice; global delivery available.

Molecular Formula C11H17BClNO4
Molecular Weight 273.52 g/mol
CAS No. 1234563-16-6
Cat. No. B560076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpetraborole hydrochloride
CAS1234563-16-6
Synonyms3-[[(3S)-3-(aminomethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborol-7-yl]oxy]-1-propanol, monohydrochloride
Molecular FormulaC11H17BClNO4
Molecular Weight273.52 g/mol
Structural Identifiers
SMILESB1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl
InChIInChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H/t10-;/m1./s1
InChIKeyDADYQGIQOBJGIW-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Epetraborole HCl: Oral Benzoxaborole for Refractory NTM


Epetraborole hydrochloride (also designated GSK2251052 or AN3365) is a boron-containing, orally bioavailable small-molecule inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein translation [1]. It belongs to the benzoxaborole class and exerts its antibacterial effect through a distinctive oxaborole tRNA-trapping (OBORT) mechanism, wherein it forms a covalent adduct with uncharged tRNAᴸᵉᵘ that binds to the LeuRS editing domain, blocking protein synthesis [2]. Originally developed for multidrug-resistant Gram-negative infections, epetraborole is now under clinical investigation for treatment-refractory nontuberculous mycobacterial (NTM) lung disease, specifically Mycobacterium avium complex (MAC) and Mycobacterium abscessus [3]. The hydrochloride salt form (CAS 1234563-16-6) is the active pharmaceutical ingredient used in clinical trials and preclinical research.

Why Standard NTM Regimens Cannot Substitute for Epetraborole


Current standard-of-care regimens for MAC lung disease rely on prolonged (18–24 month) combination therapy with a macrolide backbone (clarithromycin or azithromycin) plus rifampin and ethambutol, sometimes supplemented with intravenous amikacin [1]. However, macrolide resistance (MIC ≥ 32 µg/mL) is a well-documented driver of treatment failure, and amikacin-resistant MAC isolates (MIC ≥ 64 mg/L) further narrow therapeutic options [2]. Epetraborole targets a completely distinct molecular site—the bacterial LeuRS editing domain—with no cross-resistance to macrolides, aminoglycosides, rifamycins, or ethambutol [3]. In vitro susceptibility data demonstrate that epetraborole retains full potency against both clarithromycin-resistant and amikacin-resistant MAC isolates, meaning that substituting another approved antimycobacterial agent cannot recapitulate epetraborole's activity in the multi-drug-resistant setting [3].

Epetraborole vs. Standard-of-Care: Quantified Differentiation


Potency Against Clarithromycin-Resistant MAC

Against 110 recent MAC clinical isolates from Japan (55 M. avium, 55 M. intracellulare), epetraborole demonstrated an MIC range of 0.25–16 µg/mL with MIC50 and MIC90 values of 2 µg/mL and 4 µg/mL, respectively [1]. Critically, among 4 clarithromycin-resistant isolates (CLR MIC ≥ 32 µg/mL), epetraborole maintained full activity with MIC values of 0.25–2 µg/mL, indicating that clarithromycin resistance does not impact epetraborole potency [1]. By comparison, the standard-of-care backbone agent clarithromycin showed an MIC range of 0.125 to >32 µg/mL, with complete loss of activity against the resistant subset. This represents a ≥16–128-fold improvement in epetraborole MIC over clarithromycin against CLR-resistant MAC isolates.

Mycobacterium avium complex clarithromycin resistance drug-resistant NTM MIC comparison

Activity Unaffected by Amikacin Resistance in MAC

In a panel of 51 MAC isolates tested in CAMHB and Middlebrook 7H9 broth, epetraborole MICs ranged narrowly from 0.25–8 mg/L, with MIC50 and MIC90 values of 2 mg/L and 8 mg/L (CAMHB) [1]. Amikacin resistance (defined by the CLSI breakpoint of MIC ≥ 64 mg/L) had no noticeable effect on epetraborole MIC values, with amikacin-resistant isolates remaining fully susceptible to epetraborole [1]. Three clarithromycin-resistant isolates within this panel also showed epetraborole MICs of 0.5, 1, and 2 mg/L, confirming dual non-cross-resistance. This contrasts sharply with amikacin, where resistant isolates exhibit MICs ≥ 64 mg/L versus epetraborole MICs ≤ 8 mg/L on the same panel—an at least 8-fold potency differential.

Mycobacterium avium complex amikacin resistance cross-resistance LeuRS inhibitor

High Potency Against Mycobacterium abscessus

Against a large international collection of 147 clinical M. abscessus isolates (including subspecies abscessus, bolletii, and massiliense), epetraborole demonstrated MICs ranging from 0.03 to 0.25 mg/L, with MIC50 and MIC90 values of 0.06 and 0.12 mg/L [1]. This sub-µg/mL potency was fully conserved across all subspecies, amikacin-resistant phenotypes, clarithromycin-resistant phenotypes, and both smooth and rough morphotypes—the MIC50/MIC90 remained 0.06/0.12 mg/L in every stratified subgroup [1]. In a separate study, epetraborole at 100 mg/kg orally in a mouse lung infection model achieved CFU reductions comparable to clarithromycin at 250 mg/kg against M. abscessus [2]. For context, standard antimycobacterial agents such as amikacin, imipenem, and cefoxitin are typically tested against M. abscessus at much higher MIC breakpoints (e.g., amikacin MIC90 often 16–32 mg/L), placing epetraborole's potency at least 100-fold more potent on an MIC90 basis.

Mycobacterium abscessus MIC distribution drug-resistant NTM oral antimycobacterial

In Vivo Efficacy Enhancing Standard Regimens in MAC

In a chronic mouse lung infection model using M. avium strain 2285R, epetraborole monotherapy was evaluated at oral doses of 1, 10, 30, 100, 300, and 500 mg/kg once daily and compared directly against clarithromycin 250 mg/kg oral once daily [1]. Epetraborole demonstrated dose-dependent reduction in lung bacterial burden (CFU). Moreover, when epetraborole was added to a standard-of-care (SOC) regimen, the combination achieved significantly greater CFU reduction than SOC alone, with no detectable emergence of epetraborole resistance at day 84 [1]. This finding of enhanced efficacy in combination is critical because it demonstrates that epetraborole does not merely substitute for existing agents but provides additive or synergistic benefit beyond what optimized background regimens can achieve alone. In contrast, historical data with SOC alone in similar models typically show incomplete bacterial clearance and a plateau effect.

Mycobacterium avium complex chronic mouse lung infection combination therapy in vivo efficacy

Resistance Profile and Synergy with Norvaline

In vitro resistance frequency studies against M. avium ATCC 700898 demonstrated that epetraborole-resistant mutants could be isolated at frequencies of 10⁻⁷ to 10⁻⁹, with the MIC for epetraborole increasing 32- to >256-fold in resistant mutants [1]. Importantly, the MICs for other antimycobacterial drugs (including clarithromycin, amikacin, rifabutin, and ethambutol) did not change significantly against epetraborole-resistant strains, confirming the absence of cross-resistance [1]. Furthermore, in M. abscessus, epetraborole-resistant mutants lost LeuRS editing activity and consequently became hypersusceptible to misaminoacylation by the non-proteinogenic amino acid norvaline; supplementation of media with norvaline reduced the emergence of epetraborole-resistant mutants [2]. This creates a unique resistance-circumvention strategy: norvaline can be co-administered to suppress the emergence of epetraborole resistance, a feature not described for macrolides, aminoglycosides, or other standard NTM agents.

resistance frequency drug combination NTM LeuRS mutant norvaline synergy

Once-Daily Oral Pharmacokinetics

In a Phase 1b double-blind, placebo-controlled, dose-ranging study in healthy volunteers receiving epetraborole at 250–1,000 mg once daily for 28 days, the compound demonstrated generally linear and predictable pharmacokinetics with no severe or serious adverse events [1]. This predictable oral PK profile contrasts with the intravenous administration requirement of amikacin (which necessitates infusion clinics and therapeutic drug monitoring) and the significant drug-drug interaction liabilities of rifampin [2]. Furthermore, epetraborole has demonstrated high intracellular penetration in the hollow fiber system model of MAC lung disease, which is critical for targeting intracellular mycobacteria [3]. While PK data for closely related benzoxaborole analogs such as DS86760016 show improved renal excretion and longer half-life in animal models, epetraborole remains the only benzoxaborole LeuRS inhibitor with established Phase 2 clinical PK data in the NTM indication [3].

pharmacokinetics oral bioavailability once-daily dosing NTM lung disease Phase 1b

Epetraborole: Key Application Scenarios


Refractory MAC with Macrolide or Aminoglycoside Resistance

In patients with MAC lung disease who have failed prior macrolide-based therapy or harbor clarithromycin-resistant isolates (MIC ≥ 32 µg/mL), epetraborole provides an oral therapeutic option with retained potency, as evidenced by MIC values of 0.25–2 µg/mL against CLR-resistant clinical isolates [1]. The absence of cross-resistance between epetraborole and all standard antimycobacterial classes supports its use in multi-drug-resistant MAC scenarios where alternative oral agents are lacking. This application is directly supported by the EBO-301 pivotal Phase 2/3 trial design (NCT05327803), which specifically enrolled treatment-refractory MAC patients receiving epetraborole plus optimized background regimen [2]. Note: The EBO-301 trial was subsequently terminated following topline Phase 2 results; however, the preclinical and in vitro evidence base remains valid for research applications [3].

Mycobacterium abscessus Pulmonary Disease

M. abscessus lung disease has no FDA-approved oral antibiotic therapy and is notoriously refractory to standard agents. Epetraborole's consistent sub-µg/mL MIC (0.03–0.25 mg/L) across 147 international clinical isolates, including all subspecies and resistance phenotypes, positions it as a research candidate for M. abscessus drug development [1]. In vivo validation in a mouse lung infection model demonstrated that epetraborole 100 mg/kg orally achieved CFU reductions comparable to clarithromycin 250 mg/kg [2]. For industrial R&D programs screening for anti-M. abscessus leads, epetraborole serves as a well-characterized LeuRS inhibitor benchmark with both in vitro and in vivo reference data.

Combination Therapy and Resistance Circumvention

Epetraborole's demonstrated ability to significantly improve the efficacy of standard-of-care regimens when used in combination in the chronic MAC mouse model provides a rationale for its use as a regimen-enhancing agent in preclinical combination studies [1]. Additionally, the unique observation that epetraborole-resistant M. abscessus mutants become hypersusceptible to norvaline opens a specific research avenue for developing epetraborole–norvaline combination protocols that suppress resistance emergence—a strategy not available for any other NTM drug class [2]. This application is particularly relevant for academic and industrial laboratories investigating resistance-circumvention strategies in NTM drug discovery.

PK/PD Benchmarking for Oral LeuRS Inhibitors

For medicinal chemistry and drug discovery programs targeting aminoacyl-tRNA synthetases, epetraborole provides a rare example of a LeuRS inhibitor with Phase 1b clinical pharmacokinetic data (28-day repeat dosing, linear PK, high intracellular penetration) specifically in the NTM disease context [1]. While analogs such as DS86760016 show improved preclinical PK parameters (lower plasma clearance, longer half-life, higher renal excretion in animal models), epetraborole remains the only benzoxaborole LeuRS inhibitor with established Phase 2 clinical experience in NTM, making it the appropriate reference compound for benchmarking novel benzoxaborole candidates [2].

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